Amphotericin b

Catalog No.
S518791
CAS No.
1397-89-3
M.F
C47H73NO17
M. Wt
924.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amphotericin b

CAS Number

1397-89-3

Product Name

Amphotericin b

IUPAC Name

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid

Molecular Formula

C47H73NO17

Molecular Weight

924.1 g/mol

InChI

InChI=1S/C47H73NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1

InChI Key

APKFDSVGJQXUKY-INPOYWNPSA-N

SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O

Solubility

less than 1 mg/mL at 70° F (NTP, 1992)
750 mg/L (at 28 °C)
In N,N-dimethylformamide 2-4 mg/ml, in N,N-dimethylformamide + hydrochloric acid 60-80 mg/ml, in dimethyl sulfoxide 30-40 mg/ml
INSOL IN ANHYDROUS ALC, ETHER, BENZENE & TOLUENE; SLIGHTLY SOL IN METHANOL
Insol in water at pH 6-7; solubility in water at pH 2 or pH 11 about 0.1 mg/ml; water sol increased by sodium desoxycholate
In water, 750 mg/L at 25 °C
8.19e-02 g/L

Synonyms

Amphocil, Amphotericin, Amphotericin B, Amphotericin B Cholesterol Dispersion, Amphotericin B Colloidal Dispersion, Fungizone

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O

Isomeric SMILES

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O

Description

The exact mass of the compound Amphotericin b is 923.4878 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)750 mg/l (at 28 °c)in n,n-dimethylformamide 2-4 mg/ml, in n,n-dimethylformamide + hydrochloric acid 60-80 mg/ml, in dimethyl sulfoxide 30-40 mg/mlinsol in anhydrous alc, ether, benzene & toluene; slightly sol in methanolinsol in water at ph 6-7; solubility in water at ph 2 or ph 11 about 0.1 mg/ml; water sol increased by sodium desoxycholatein water, 750 mg/l at 25 °c8.19e-02 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides. It belongs to the ontological category of polyene antibiotic in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Treatment of Fungal Infections

Amphotericin B remains a gold standard for treating a wide range of invasive fungal infections in research settings. This includes fungal diseases like aspergillosis, candidiasis, blastomycosis, and cryptococcosis []. Its effectiveness against a multitude of fungal pathogens allows researchers to study the progression and treatment response of these infections with a well-established therapeutic option.

While newer antifungal medications exist, AmB's advantage lies in its low resistance rates. This makes it ideal for studying drug-resistant fungal strains and developing strategies to combat them.

Understanding Mechanism of Action

Amphotericin B's mechanism of action involves binding to ergosterol, a component of the fungal cell membrane. This binding creates pores, leading to leakage of cellular contents and ultimately fungal cell death []. Researchers use AmB to study the structure and function of fungal membranes, furthering the understanding of fungal biology and potential targets for future antifungal drugs.

Beyond its primary antifungal activity, AmB's interaction with membranes has opened doors for research in other areas. Studies are investigating its potential immunomodulatory effects, meaning how it might influence the immune system's response to fungal infections.

Development of New Drug Delivery Systems

One major drawback of AmB is its severe side effects, particularly nephrotoxicity (kidney damage) []. Researchers are actively developing new drug delivery systems to improve AmB's therapeutic profile. Liposomal formulations of AmB encapsulate the drug within lipid spheres, significantly reducing its toxicity while maintaining its antifungal activity. This paves the way for studying the efficacy and safety of these improved formulations in animal models.

Amphotericin B is a macrolide polyene antibiotic []. It was first isolated in the 1950s from the soil bacterium Streptomyces nodosus []. Amphotericin B has played a significant role in treating life-threatening fungal infections in humans [].


Molecular Structure Analysis

Amphotericin B possesses a complex molecular structure with a polyene macrolactone ring system containing seven double bonds []. It also has a glycosidic moiety with a mycosamine sugar attached to the lactone ring []. This unique structure allows Amphotericin B to interact with fungal cell membranes, a key aspect of its antifungal activity [].


Chemical Reactions Analysis

Synthesis

Amphotericin B is a naturally occurring compound produced by Streptomyces nodosus. While its complete biosynthesis pathway is not fully elucidated, research suggests it involves polyketide synthase enzymes []. Chemical synthesis of Amphotericin B has proven challenging due to its complex structure [].

Decomposition

Amphotericin B is relatively stable under physiological conditions but can degrade in light and at high temperatures [].

Amphotericin B's primary antifungal mechanism involves binding to ergosterol, a sterol component of fungal cell membranes [, ]. This binding creates pores in the membrane, leading to leakage of essential electrolytes and cell death []. Additionally, Amphotericin B might induce oxidative stress within the fungal cell, further contributing to its effectiveness [].

Physical and Chemical Properties

  • Appearance: Yellow to orange powder []
  • Melting point: Not applicable, decomposes above 170°C []
  • Solubility: Poorly soluble in water, soluble in some organic solvents like dimethylformamide []
  • Molecular Weight: Around 3495 g/mol []

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Amphotericin b is a bright yellow powder. (NTP, 1992)
Solid

Color/Form

Deep yellow prisms or needles from n,n-dimethylformamide
YELLOW TO ORANGE POWDER

Exact Mass

923.4878

LogP

0.8
log Kow = -2.80 (est)
0.8

Odor

ODORLESS OR PRACTICALLY SO

Appearance

Yellow to orange solid powder.

Melting Point

greater than 338 °F (decomposes) (NTP, 1992)
170 °C
170 °C (gradual decomposition)
170.0°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7XU7A7DROE

GHS Hazard Statements

Aggregated GHS information provided by 257 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (99.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.61%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used to treat potentially life threatening fungal infections.
FDA Label

Livertox Summary

Amphotericin B is an antifungal agent with a broad spectrum of activity against many fungal species. Amphotericin B commonly causes mild to moderate serum aminotransferase elevations and can cause hyperbilirubinemia, but acute, clinically apparent drug induced liver injury from amphotericin B therapy is exceedingly rare.

Drug Classes

Antifungal Agents

Therapeutic Uses

Ambecides; Antibiotics, Antifungal; Antibiotics, Macrolide; Antiprotozoal Agents
MEDICATION: Antifungal; (VET): Antifungal
MEDICATION (VET): ... Blastomycosis, histoplasmosis.
Parenteral amphotericin B is used as a secondary agent in the treatment of paracoccidioidomycosis caused by Paracoccidioide brasillensis. /NOT included in US product labeling/
Parenteral amphotericin B is used in the treatment of primary amebic meningoencephalitis caused by Naegleria species. /NOT included in US product labeling/
Parenteral administration ... of amphotericin B /is/ indicated in the treatment of fungal (particularly Candida species) urinary tract infections. /Included in US product labeling/
Parenteral amphotericin B is indicated in the treatment of disseminated sporotrichosis caused by Sporothrix schenckil. /Included in US product labeling/
Parenteral amphotericin B is indicated in the treatment of fungal septicemia. /Included in US product labeling/
Parenteral amphotericin B is indicated in the treatment of mucormycosis (phycomycosis) caused by Mucor, Rhizopus, Absidia, Entomophthora, and Basidiobolus organisms. /Included in US product labeling/
Parenteral amphotericin B is indicated, with or without concurrent administration of flucytosine, in the treatment and suppression of cryptococcal meningitis caused by Cryptococcus neoformans. Parenteral amphotericin B is also indicated in the treatment of fungal meningitis caused by organisms such as Coccidioides immitis, Candida species, Sporothrix schenckil, and Aspergillus species. /Included in US product labeling/
Parenteral amphotericin B is indicated as an alternative agent in the treatment of American mucocutaneous leishmaniasis caused by Leishmania brazillensis and Leishmania mexicana. /Included in US product labeling/
Parenteral and intraperitoneal administration of amphotericin B, with or without concurrent administration of other antifungal medications, are used for the treatment of intra-abdominal infections, including dialysis-related and not-dialysis-related peritonitis. /Included in US product labeling/
Parenteral amphotericin B is indicated in the treatment of histoplasmosis caused by Histoplasma capsulatum. /Included in US product labeling/
Parenteral amphotericin B is indicated in the treatment of fungal endocarditis. /Included in US product labeling/
Parenteral amphotericin B is indicated in the treatment of cryptococcosis caused by Cryptococcus neoformans. /Included in US product labeling/
Parenteral amphotericin B is indicated in the treatment of coccidioidomycosis cased by Coccidioides immitis. /Included in US product labeling/
Parenteral amphotericin B is indicated in the treatment of disseminated candidiasis caused by Candida species. /Included in US product labeling/
Parenteral amphotericin B is indicated in the treatment of North American blastomycosis caused by Blastomyces dermatitis. /Included in US product labeling/
Parenteral amphotericin B is indicated in the treatment of aspergillosis caused by Aspergillus fumigatus. (Intracavitary amphotericin B has also been used in the treatment of pulmonary aspergilloma with hemoptysis. /NOT included in US product labeling/). /Included in US product labeling/

Pharmacology

Amphotericin B shows a high order of in vitro activity against many species of fungi. Histoplasma capsulatum, Coccidioides immitis, Candida species, Blastomyces dermatitidis, Rhodotorula, Cryptococcus neoformans, Sporothrix schenckii, Mucor mucedo, and Aspergillus fumigatus are all inhibited by concentrations of amphotericin B ranging from 0.03 to 1.0 mcg/mL in vitro. While Candida albicans is generally quite susceptible to amphotericin B, non-albicans species may be less susceptible. Pseudallescheria boydii and Fusarium sp. are often resistant to amphotericin B. The antibiotic is without effect on bacteria, rickettsiae, and viruses.
Amphotericin B is a polyene antifungal antibiotic produced by Streptomyces nodosus, with antifungal activity. Amphotericin B binds to ergosterol, an essential component of the fungal cell membrane, thereby causing depolarization of the membrane and altering cell membrane permeability. This leads to leakage of important intracellular components, cell rupture, and eventually cell death. This agent may also induce oxidative damage in fungal cells and has been reported to stimulate host immune cells.

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

A - Alimentary tract and metabolism
A01 - Stomatological preparations
A01A - Stomatological preparations
A01AB - Antiinfectives and antiseptics for local oral treatment
A01AB04 - Amphotericin B
A - Alimentary tract and metabolism
A07 - Antidiarrheals, intestinal antiinflammatory/antiinfective agents
A07A - Intestinal antiinfectives
A07AA - Antibiotics
A07AA07 - Amphotericin B
G - Genito urinary system and sex hormones
G01 - Gynecological antiinfectives and antiseptics
G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids
G01AA - Antibiotics
G01AA03 - Amphotericin B
J - Antiinfectives for systemic use
J02 - Antimycotics for systemic use
J02A - Antimycotics for systemic use
J02AA - Antibiotics
J02AA01 - Amphotericin B

Mechanism of Action

Amphotericin B is fungistatic or fungicidal depending on the concentration obtained in body fluids and the susceptibility of the fungus. The drug acts by binding to sterols (ergosterol) in the cell membrane of susceptible fungi. This creates a transmembrane channel, and the resultant change in membrane permeability allowing leakage of intracellular components. Ergosterol, the principal sterol in the fungal cytoplasmic membrane, is the target site of action of amphotericin B and the azoles. Amphotericin B, a polyene, binds irreversibly to ergosterol, resulting in disruption of membrane integrity and ultimately cell death.
Amphotericin B usually is fungistatic in action at concentrations obtained clinically, but may be fungicidal in high concentrations or against very susceptible organisms. Amphotericin B exerts its antifungal activity principally by binding to sterols (e.g., ergosterol) in the fungal cell membrane. As a result of this binding, the cell membrane is no longer able to function as a selective barrier and leakage of intracellular contents occurs. Cell death occurs in part as a result of permeability changes, but other mechanisms also may contribute to the in vivo antifungal effects of amphotericin B against some fungi. Amphotericin B is not active in vitro against organisms that do not contain sterols in their cell membranes (eg, bacteria).
Binding to sterols in mammalian cells (such as certain kidney cells and erythrocytes) may account for some of the toxicities reported with conventional amphotericin B therapy. At usual therapeutic concentrations of amphotericin B, the drug does not appear to hemolyze mature erythrocytes, and the anemia seen with conventional IV amphotericin B therapy may result from the action of the drug on actively metabolizing and dividing erythropoietic cells.
...Nephrotoxicity associated with conventional IV amphotericin B appears to involve several mechanisms, including a direct vasoconstrictive effect on renal arterioles that reduces glomerular and renal tubular blood flow and a lytic action on cholesterol-rich lysosomal membranes of renal tubular cells. ...

Pictograms

Irritant

Irritant

Other CAS

1397-89-3

Wikipedia

Amphotericin B

Drug Warnings

Rash (including maculopapular or vesiculobullous rash), purpura, pruritus, urticaria, sweating, exfoliative dermatitis, erythema multiforme, alopecia, dry skin, and skin discoloration or ulcer, have been reported in patients receiving amphotericin B.
IV administration of conventional amphotericin B, amphotericin B cholesteryl sulfate complex, amphotericin B lipid complex, or amphotericin B liposomal may cause erythema, pain, or inflammation at the injection site. Phlebitis or thrombophlebitis has been reported with conventional IV amphotericin B. The manufacturer of conventional IV amphotericin B and some clinicians suggest that the addition of 500-1000 units of heparin to the amphotericin B infusion, the use of a pediatric scalp-vein needle, or alternate-day therapy may decrease the incidence of thrombophlebitis. Extravasation of the drug causes local irritation.
Conventional IV amphotericin B is associated with a high incidence of adverse effects, and most patients who receive the drug experience potentially severe adverse effects at some time during the course of therapy. Acute infusion reactions (e.g., fever, chills, headache, nausea, vomiting) and nephrotoxicity are the most frequent adverse reactions to conventional IV amphotericin B. Although clinical experience with amphotericin B cholesteryl sulfate complex, amphotericin B lipid complex, and amphotericin B liposomal is limited to date, these drugs appear to be better tolerated than conventional IV amphotericin B. As with conventional IV amphotericin B, the most frequent adverse reactions to amphotericin B cholesteryl sulfate complex, amphotericin B lipid complex, or amphotericin B liposomal are acute infusion reactions; however, data accumulated to date indicate that lipid-based and liposomal formulations of amphotericin B may be associated with a lower overall incidence of adverse effects and a lower incidence of hematologic and renal toxicity than the conventional formulation of the drug.
Acute infusion reactions consisting of fever, shaking chills, hypotension, anorexia, nausea, vomiting, headache, dyspnea, and tachypnea may occur 1-3 hours after initiation of IV infusions of conventional amphotericin B, amphotericin B cholesteryl sulfate, amphotericin B lipid complex, or amphotericin B liposomal. These reactions are most severe and occur most frequently with initial doses and usually lessen with subsequent doses. Fever (with or without shaking chills) may occur as soon as 15-20 minutes after IV infusions of conventional amphotericin B are started. The majority of patients receiving conventional IV amphotericin B (50-90%) exhibit some degree of intolerance to initial doses of the drug, even when therapy is initiated with low doses. Although these reactions become less frequent following subsequent doses or administration of the drug on alternate days, they recur if conventional IV amphotericin B therapy is interrupted and then reinstituted.
For more Drug Warnings (Complete) data for AMPHOTERICIN B (18 total), please visit the HSDB record page.

Biological Half Life

An elimination half-life of approximately 15 days follows an initial plasma half-life of about 24 hours.
Amphotericin B cholesteryl sulfate complex has a distribution half-life of 3.5 minutes and an elimination half-life of 27.5-28.2 hours. /Amphotericin B cholesteryl sulfate complex/
Following IV administration of conventional amphotericin B in patients whose renal function is normal prior to therapy, the initial plasma half-life is approximately 24 hours. After the first 24 hours, the rate at which amphotericin B is eliminated decreases and an elimination half-life of approximately 15 days has been reported.
Elimination, half life: Neonates: Variable (range, 18 to 62.5 hours). Children: Variable (range, 5.5 to 40.3 hours). Adults: Approximately 24 hours. Terminal half life: Approximately 15 days. NOTE: There is large interindividual variation among neonates in the elimination of amphotericin B. Amphotericin B may persist in the circulation of neonates for up to 17 days after it has been discontinued.
. The half life of elimination of amphotericin B from the lungs /of rats/ was 4.8 days according to serial sacrifices done after a single dose of 3.2 mg of aerosol doses of amphotericin B per kg.

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Polyketides [PK] -> Polyenes [PK06]

Methods of Manufacturing

Dutcher et al., US patent 2,908,611 (1959 to Olin Mathieson)
Fermentation of Streptomyces nodosus cultures

General Manufacturing Information

Polyene antibiotic produced by Streptomycetes nodosus M4575 obtained from soil of the Orinoco river region of Venezuela.
Commercially available as a deoxycholate complex.
Amphotericin B was found in the mycelium of Streptomyces nodosus M-4575 by Gold et al. of the Squibb Institute of Medical Research in 1956. It is produced with another polyene macrolide antibiotic, amphotericin A, and separated by solvent extraction.

Analytic Laboratory Methods

A SYNTHETIC AGAR CULTURE MEDIUM WAS DEVELOPED; TURBIDIMETRIC ADJUSTMENT OF CELL SUSPENSIONS RESULTED IN STANDARD REPRODUCIBLE INOCULA, WHICH GAVE SHARP, CLEAR ZONES IN INHIBITION WHEN APPLIED BY AN AGAR OVERLAY METHOD.
Analyte: amphotericin B; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: amphotericin B; matrix: chemical purity; procedure: cylinder-plate method or turbidimetric method with comparison to standards
Analyte: amphotericin B; matrix: pharmaceutical preparation (cream; injection solution; lotion; ointment); procedure: cylinder-plate method or turbidimetric method with comparison to standards (chemical purity)
For more Analytic Laboratory Methods (Complete) data for AMPHOTERICIN B (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

SIMPLE MICRO AGAR DIFFUSION METHOD FOR DETERMINATION OF ANTIBIOTIC CONCN IN BLOOD & OTHER BODY FLUIDS.
Analyte: amphotericin B; matrix: cerebral spinal fluid; procedure: high-performance liquid chromatography with ultraviolet detection at 410 nm; limit of detection: 0.5 ng/mL
Analyte: amphotericin B; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 382 nm; limit of detection: 0.2 ng
Analyte: amphotericin B; matrix: blood (whole); procedure: high-performance liquid chromatography with ultraviolet detection at 405 nm; limit of quantitation: 75 ng/mL
For more Clinical Laboratory Methods (Complete) data for AMPHOTERICIN B (15 total), please visit the HSDB record page.

Storage Conditions

Conventional amphotericin B powder for injection should be stored at 2-8 °C. Reconstituted colloidal dispersions of conventional amphotericin B should be protected from light and are stable for 24 hours at room temperature or 1 week when refrigerated at 2-8 °C. Although the manufacturers state that reconstituted dispersions or IV infusions of amphotericin B should be protected from light during administration, potency is unaffected if the infusion is exposed to light for less than 8-24 hours.
Commercially available lyophilized amphotericin B cholesteryl sulfate complex should be stored at 15-30 °C. Following reconstitution with sterile water for injection, the colloidal dispersion should be refrigerated at 2-8 °C and used within 24 hours; reconstituted amphotericin B cholesteryl sulfate complex should not be frozen. Reconstituted amphotericin B cholesteryl sulfate complex that has been further diluted in 5% dextrose injection should be stored at 2-8 °C and used within 24 hours; any partially used vials of the drug should be discarded.
Do not reconstitute with saline or add saline to the reconstituted concentration, or mix with other drugs. The use of any solution other than those recommended, or the presence of a bacteriostatic agent in the solution, may cause precipitation of am B isome.

Interactions

Since nephrotoxic effects may be additive, the concurrent or sequential use of amphotericin B and other drugs with similar toxic potentials (eg, aminoglycosides, capreomycin, colistill, cisplatin, cyclosporine, methoxyflurane, pentamidine, polymyxin B, vancomycin) should be avoided, if possible.
Corticosteroids reportedly may enhance the potassium depletion caused by amphotericin B and should not be used concomitantly unless necessary to control adverse reactions to amphotericin B.
Antineoplastic agents (eg, mechlorethamine) may enhance the potential for renal toxicity, bronchospasm, and hypotension in patients receiving amphotericin B and such concomitant therapy should be used only with great caution.
In a randomized, double-blind study that evaluated use of conventional IV amphotericin B and amphotericin B cholesteryl sulfate complex in febrile neutropenic patients with normal baseline serum creatinine concentrations, the incidence of renal toxicity (defined as a doubling or an increase of 1 mg/dL or more from baseline serum creatinine or a 50% or greater decrease from baseline in calculated creatinine clearance) was 31% in adults and pediatric patients who received amphotericin B cholesteryl sulfate complex concomitantly with cyclosporine or tacrolimus compared with 68% in those who received conventional amphotericin B concomitantly with these agents. In adults and pediatric patients who did not receive cyclosporine or tacrolimus therapy, the incidence of renal toxicity was 8% in those who received amphotericin B cholesteryl sulfate complex and 35% in those who received conventional amphotericin B.
For more Interactions (Complete) data for AMPHOTERICIN B (15 total), please visit the HSDB record page.

Stability Shelf Life

Solids and solutions appear stable for long periods between pH 4 and 10 when stored at moderate temperature out of light and air.
Drug is unstable under unfavorable conditions (eg, exposure to heat, light, low ph). Dry powder should be refrigerated and stored no more than 24 hr.

Dates

Modify: 2023-08-15
1. Hamill RJ. Amphotericin B formulations: a comparative review of efficacy and toxicity. Drugs. 2013 Jun;73(9):919-34. doi: 10.1007/s40265-013-0069-4. PMID: 23729001.

2. Adler-Moore JP, Gangneux JP, Pappas PG. Comparison between liposomal formulations of amphotericin B. Med Mycol. 2016 Mar;54(3):223-31. doi: 10.1093/mmy/myv111. Epub 2016 Jan 14. PMID: 26768369.

3. Veerareddy PR, Vobalaboina V. Lipid-based formulations of amphotericin B. Drugs Today (Barc). 2004 Feb;40(2):133-45. doi: 10.1358/dot.2004.40.2.799425. PMID: 15045035.

4. Lawrence RM, Hoeprich PD. Comparison of amphotericin B and amphotericin B methyl ester: efficacy in murine coccidioidomycosis and toxicity. J Infect Dis. 1976 Feb;133(2):168-74. doi: 10.1093/infdis/133.2.168. PMID: 1245764.

5. Jain S, Reddy CSK, Swami R, Kushwah V. Amphotericin B Loaded Chitosan Nanoparticles: Implication of Bile Salt Stabilization on Gastrointestinal Stability, Permeability and Oral Bioavailability. AAPS PharmSciTech. 2018 Oct;19(7):3152-3164. doi: 10.1208/s12249-018-1153-6. Epub 2018 Aug 22. PMID: 30136175.

Explore Compound Types